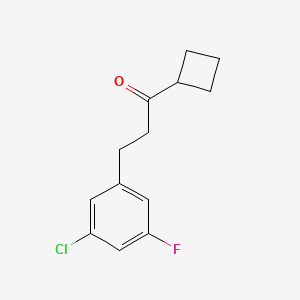

2-(3-Chloro-5-fluorophenyl)ethyl cyclobutyl ketone

Description

2-(3-Chloro-5-fluorophenyl)ethyl cyclobutyl ketone is a synthetic organic compound featuring a cyclobutyl ketone moiety linked via an ethyl group to a substituted phenyl ring (3-chloro-5-fluorophenyl). This structure combines aromatic halogenation (Cl and F) with a strained cyclobutyl ring, which may influence its electronic, steric, and physicochemical properties. For instance, the closely related 3-chloro-5-fluorophenyl cyclobutyl ketone (CAS: 898791-06-5, ChemSpider ID: 21398848) shares the cyclobutyl ketone and halogenated phenyl group but lacks the ethyl spacer, resulting in a lower molecular weight (212.648 g/mol) and distinct reactivity .

Properties

IUPAC Name |

3-(3-chloro-5-fluorophenyl)-1-cyclobutylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClFO/c14-11-6-9(7-12(15)8-11)4-5-13(16)10-2-1-3-10/h6-8,10H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSXGBOGRBQYDQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(=O)CCC2=CC(=CC(=C2)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00644983 | |

| Record name | 3-(3-Chloro-5-fluorophenyl)-1-cyclobutylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00644983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898751-67-2 | |

| Record name | 3-(3-Chloro-5-fluorophenyl)-1-cyclobutylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00644983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chloro-5-fluorophenyl)ethyl cyclobutyl ketone typically involves the Suzuki–Miyaura coupling reaction. This reaction is known for its mild and functional group tolerant conditions, making it suitable for the formation of carbon-carbon bonds . The process involves the use of boron reagents and palladium catalysts under specific conditions to achieve the desired product.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloro-5-fluorophenyl)ethyl cyclobutyl ketone undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to alcohols.

Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Nucleophiles like amines, thiols, and alcohols can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids and other oxidized derivatives.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

In medicinal chemistry, the compound's structure allows for modifications that can enhance its pharmacological profile. For instance, the introduction of different substituents on the aromatic ring or variations in the cyclobutyl moiety can lead to improved efficacy or reduced toxicity.

Case Study: Anticancer Activity

A study investigated a series of cyclobutyl ketones, including derivatives of 2-(3-Chloro-5-fluorophenyl)ethyl cyclobutyl ketone, for their anticancer properties against various cancer cell lines. The results indicated that certain modifications led to significant inhibition of cell growth, suggesting that this class of compounds could be further developed into potential therapeutic agents.

Material Science Applications

In addition to biological applications, compounds like this compound are explored in material science for their potential use in developing new materials with unique properties. Their structural characteristics make them suitable candidates for:

- Polymer Synthesis : As building blocks in creating polymers with specific mechanical or thermal properties.

- Fluorinated Materials : Due to the presence of fluorine, these compounds may impart desirable characteristics such as chemical resistance or low surface energy.

Mechanism of Action

The mechanism of action of 2-(3-Chloro-5-fluorophenyl)ethyl cyclobutyl ketone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Findings:

Functional Group Influence: The ketone group in this compound reduces basicity compared to the amine-containing analogs (e.g., 2-(3-chlorophenyl)ethylamine), which exhibit solubility in acidic conditions due to protonation .

Substituent Effects :

- Halogen Positioning : The 3-chloro-5-fluoro substitution pattern on the phenyl ring creates a meta-directing electronic effect, altering reactivity in electrophilic substitution compared to para-substituted analogs (e.g., 2-(4-chlorophenyl)ethylamine) .

- Cyclobutyl Ring Strain : The cyclobutyl group introduces ring strain (≈110° bond angles), which may enhance reactivity in ketone derivatives compared to cyclohexyl or linear analogs .

Molecular Weight and Applications: The target compound’s higher molecular weight (246.70 vs. 212.648 g/mol for the non-ethyl analog) suggests differences in pharmacokinetic properties, such as absorption and metabolism . Amine derivatives (e.g., 2-(3-chlorophenyl)ethylamine) are often intermediates in pharmaceutical synthesis, whereas ketones like the target compound may serve as substrates for asymmetric reduction or cross-coupling reactions .

Biological Activity

2-(3-Chloro-5-fluorophenyl)ethyl cyclobutyl ketone (CAS No. 898751-67-2) is a chemical compound characterized by its unique cyclobutyl ketone structure, featuring both chloro and fluorine substitutions on the phenyl ring. Despite its intriguing structure, comprehensive data regarding its biological activity remains scarce. This article aims to synthesize available information, explore potential biological activities, and discuss related compounds that may provide insights into its pharmacological properties.

- Molecular Formula : C₁₃H₁₄ClF₁O

- Molecular Weight : 240.7 g/mol

- Structure : The compound consists of a cyclobutyl ketone linked to a phenyl ring that has a chlorine and fluorine atom at the 3 and 5 positions, respectively.

Similar Compounds and Their Activities

Research on structurally similar compounds provides a framework for hypothesizing the biological activity of this compound. For instance:

| Compound Name | Structure Characteristics | Unique Features | Reported Activities |

|---|---|---|---|

| 3-Chloro-4-fluorophenyl cyclobutyl ketone | Similar phenyl ring substitutions | Different halogen positioning | Antimicrobial properties |

| 2-(4-Chlorophenyl)ethyl cyclobutyl ketone | Lacks fluorine; only chlorine present | May exhibit different biological activities | Potential anticancer activity |

| 4-Fluorophenyl cyclobutyl ketone | No chlorine; only fluorine on phenyl ring | Enhanced lipophilicity due to fluorine presence | Neuroprotective effects |

These comparisons suggest that the combination of chlorine and fluorine in the target compound could enhance its biological activity compared to others lacking such features .

Although specific mechanisms of action for this compound are not documented, compounds with similar structures often interact with biological targets through various pathways:

- Enzyme Inhibition : Many halogenated compounds exhibit enzyme inhibitory properties, which can lead to therapeutic effects in conditions like cancer or infections.

- Receptor Modulation : The presence of halogens can influence the binding affinity to receptors, potentially enhancing or inhibiting signaling pathways involved in disease processes.

Case Studies and Experimental Findings

While direct studies on this compound are lacking, analogous compounds have been evaluated for their biological activities:

- Antimicrobial Activity : Compounds with similar structural motifs have shown promising results against various bacterial strains. For example, a study demonstrated that halogenated phenolic compounds exhibited significant antibacterial effects against Staphylococcus aureus and Escherichia coli .

- Anticancer Properties : A related compound was tested against human cancer cell lines (MCF-7 and 22Rv1), revealing cytotoxic effects that warrant further investigation into similar derivatives .

- Neuroprotective Effects : Research indicates that certain fluorinated cycloalkanes can provide neuroprotection by modulating oxidative stress pathways, suggesting a possible mechanism for related compounds .

Q & A

Q. What are the optimal synthetic routes for 2-(3-chloro-5-fluorophenyl)ethyl cyclobutyl ketone, and how can reaction yields be improved?

Methodological Answer:

- Synthetic Pathways : The compound can be synthesized via Friedel-Crafts acylation using cyclobutanecarbonyl chloride and a substituted benzene derivative (e.g., 3-chloro-5-fluorophenylethyl bromide) in the presence of a Lewis acid catalyst (e.g., AlCl₃). Alternative routes may involve ketone formation via Grignard reagents reacting with cyclobutylcarbonyl precursors .

- Yield Optimization : Factors affecting yield include reaction temperature (optimized between 0–5°C to minimize side reactions), solvent polarity (anhydrous dichloromethane or toluene), and stoichiometric ratios (excess acyl chloride to drive the reaction). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) improves purity .

Q. How can spectroscopic techniques (e.g., NMR, IR) and X-ray crystallography resolve ambiguities in the structural characterization of this compound?

Methodological Answer:

- NMR Analysis : Use - and -NMR to confirm the cyclobutyl ring (characteristic δ 2.0–3.0 ppm for protons on strained carbons) and aromatic substituents (δ 6.5–7.5 ppm for fluorinated/chlorinated phenyl groups). -NMR helps verify fluorine position .

- X-ray Crystallography : Employ SHELX software for structure refinement and ORTEP-III for visualization. Challenges include resolving disorder in the cyclobutyl ring; high-resolution data (≤0.8 Å) and low-temperature (100 K) measurements improve accuracy .

Q. What safety protocols are critical for handling halogenated aromatic ketones like this compound?

Methodological Answer:

- Hazard Mitigation : Use fume hoods and PPE (nitrile gloves, lab coat) to avoid inhalation or dermal contact. Store in airtight containers under inert gas (N₂/Ar) to prevent degradation. Emergency procedures include rinsing exposed skin with water for 15 minutes and consulting toxicity databases (e.g., EPA DSSTox) for first-aid guidelines .

Advanced Research Questions

Q. How do steric and electronic effects of the cyclobutyl and halogenated aryl groups influence the compound’s reactivity in catalytic transformations?

Methodological Answer:

- Steric Effects : The strained cyclobutyl ring increases reactivity in ring-opening reactions (e.g., photochemical cleavage). Computational modeling (DFT, Gaussian) predicts bond angles and strain energy (~110 kJ/mol for cyclobutane systems) .

- Electronic Effects : Electron-withdrawing Cl/F substituents activate the aryl ring toward electrophilic substitution but deactivate nucleophilic attacks. Hammett constants (σₚ for Cl: +0.23, F: +0.06) guide predictions of regioselectivity .

Q. What computational methods are effective in predicting the compound’s binding affinity to biological targets (e.g., enzymes, receptors)?

Methodological Answer:

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with hydrophobic pockets (e.g., cytochrome P450). Key parameters include Gibbs free energy (ΔG < -8 kcal/mol) and hydrogen bonding with ketone oxygen .

- MD Simulations : GROMACS or AMBER can simulate conformational stability of the cyclobutyl ring under physiological conditions (310 K, 1 atm) .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced pharmacological properties?

Methodological Answer:

- Analog Design : Replace Cl/F with bioisosteres (e.g., CF₃, OCH₃) to modulate lipophilicity (logP) and solubility. Cyclobutyl-to-cyclopentyl modifications reduce ring strain, potentially improving metabolic stability .

- In Vitro Testing : Assess cytotoxicity (MTT assay) and enzyme inhibition (IC₅₀) in cell lines (e.g., HepG2) to prioritize analogs .

Q. How do contradictory data on thermal stability and decomposition pathways of similar ketones inform experimental design for this compound?

Methodological Answer:

- Thermogravimetric Analysis (TGA) : Compare decomposition onset temperatures (T₀) under N₂ vs. O₂ atmospheres. For cyclobutyl ketones, radical-mediated decomposition dominates above 200°C, detected via GC-MS fragmentation patterns (m/z 105 for cyclobutane ring cleavage) .

- Contradiction Resolution : Reconcile discrepancies by standardizing heating rates (e.g., 10°C/min) and sample purity (≥98% by HPLC) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.